Maxacalcitol, also known as 22-oxacalcitriol, is a synthetic analog of 1α,25-dihydroxyvitamin D3, the biologically active form of vitamin D3. [, ] It is classified as a vitamin D receptor activator (VDRA), meaning it binds to and activates the vitamin D receptor (VDR). [, , ] Maxacalcitol has been extensively studied for its potential in various fields of scientific research, particularly in areas related to cell differentiation, immunomodulation, and anti-angiogenic properties. [, , , ]
Maxacalcitol is classified as a vitamin D analog. It is derived from pregnenolone acetate through a series of synthetic transformations. This compound is significant in clinical settings for its ability to mimic the effects of natural vitamin D while providing enhanced therapeutic benefits.
The synthesis of maxacalcitol has evolved significantly over the years, with various methods reported in the literature:
These methods illustrate the ongoing advancements in synthetic organic chemistry aimed at optimizing the production of maxacalcitol.
Maxacalcitol has a complex molecular structure characterized by multiple rings and functional groups typical of steroid compounds. Its molecular formula is C27H44O3, and it features:
Spectroscopic techniques such as NMR and NMR have been employed to confirm the structure of maxacalcitol and its intermediates during synthesis .
Maxacalcitol undergoes various chemical reactions that are essential for its synthesis and biological activity:
These reactions highlight the versatility required in synthesizing complex organic molecules like maxacalcitol.
Maxacalcitol exerts its effects primarily through binding to vitamin D receptors (VDR) located in various tissues, including bone, intestine, and parathyroid glands. The mechanism can be summarized as follows:
This mechanism underlies its therapeutic applications in managing conditions related to calcium homeostasis.
Maxacalcitol exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in clinical applications.
Maxacalcitol has several important applications in medicine:
Maxacalcitol (22-oxacalcitriol) exerts its therapeutic effects primarily through ligand-dependent activation of the vitamin D receptor (VDR), a nuclear transcription factor. The VDR forms a heterodimer with the retinoid X receptor (RXR) upon binding to Maxacalcitol. This complex subsequently recognizes and binds to vitamin D response elements (VDREs) in the promoter regions of target genes, initiating transcriptional regulation [1] [4]. In parathyroid tissue, this pathway potently suppresses parathyroid hormone (PTH) gene expression by disrupting the assembly of transcriptional activators at the PTH promoter [4] [6].
Table 1: Key Genomic Targets of Maxacalcitol-VDR Complex
Target Tissue | Regulated Gene | Biological Outcome | Functional Significance |
---|---|---|---|
Parathyroid glands | PTH | Downregulation | Reduced PTH synthesis/secretion |
Kidney | CYP24A1 | Upregulation | Accelerated catabolism of vitamin D metabolites |
Intestine | TRPV6 | Upregulation | Enhanced calcium absorption |
Bone | RANKL | Downregulation | Inhibition of osteoclast differentiation |
Extrarenal VDR activation is significant in immune cells (e.g., macrophages) and keratinocytes. In psoriasis, Maxacalcitol-bound VDR modulates genes involved in keratinocyte differentiation (e.g., involucrin, transglutaminase) and suppresses pro-inflammatory cytokines (IL-17, TNF-α) through competitive disruption of NF-κB signaling pathways [5]. Unlike renal CYP27B1, extrarenal 1α-hydroxylase activity in immune cells is immune-responsive and less feedback-inhibited, allowing localized Maxacalcitol action independent of systemic calcium homeostasis [1] [3].
Maxacalcitol engages both genomic and non-genomic signaling pathways, with distinct temporal and mechanistic profiles:
Genomic Signaling
The canonical genomic pathway involves VDR-RXR translocation to the nucleus, VDRE binding, and recruitment of coactivators (e.g., SRC-1, DRIP205). This process typically requires hours to days and regulates sustained biological effects:
Non-Genomic Signaling
Rapid responses (seconds to minutes) occur through membrane-associated VDR or alternative receptors, activating kinase cascades:
Table 2: Comparison of Maxacalcitol Signaling Modalities
Parameter | Genomic Signaling | Non-Genomic Signaling |
---|---|---|
Timeframe | Hours to days | Seconds to minutes |
Primary Mediator | Nuclear VDR-RXR heterodimer | Membrane-associated VDR |
Key Pathways | VDRE-dependent transcription | PKC, MAPK, Ca²⁺ flux |
Biological Effects | PTH suppression, CYP24A1 induction | Rapid calcium uptake, kinase activation |
Inhibition Sensitivity | Actinomycin D (transcription blockers) | Chelators (EGTA), kinase inhibitors |
The 22-oxa modification in Maxacalcitol’s side chain enhances its selectivity for non-genomic pathways in keratinocytes versus genomic actions in parathyroid cells, contributing to tissue-specific effects [5] [7].
Maxacalcitol’s molecular structure (C₂₆H₄₂O₄) features critical modifications that optimize VDR affinity while minimizing calcemic effects:
Side Chain Engineering
The 22-oxa atom substitution (oxygen replacing carbon at position 22) reduces the compound’s resistance to CYP24A1-mediated catabolism. This extends its functional half-life in target tissues like parathyroid glands without prolonging systemic exposure that would promote hypercalcemia [4] [6]. The side chain’s altered conformation also decreases affinity for vitamin D-binding protein (DBP), enhancing tissue bioavailability [3] [5].
A-Ring and CD-Ring Interactions
The 1α,3β-dihydroxyl configuration on the A-ring forms hydrogen bonds with VDR residues Arg274, Ser237, and Tyr143 – identical to calcitriol. These interactions stabilize the ligand-binding domain (LBD) helix 12 in the active conformation, facilitating coactivator recruitment [1] [7]. The 19-methylene group deletion (shared with paricalcitol) reduces VDR dissociation rates by minimizing steric clashes with Leu233, enhancing transcriptional potency [5].
Table 3: Structural Features Governing Maxacalcitol-VDR Interaction
Structural Element | Modification in Maxacalcitol | VDR Binding Consequence | Functional Impact |
---|---|---|---|
Side chain C22 | Oxygen substitution (22-oxa) | Reduced DBP affinity, altered positioning | Lower hypercalcemia risk |
C25 position | Hydroxyl group retained | Maintains H-bond with His305 | Sustained transcriptional activation |
C19 position | Methylene group absent | Fewer steric clashes with Leu233 | Prolonged VDR residence time |
A-ring | 1α,3β-dihydroxyl groups | H-bonds with Arg274, Ser237, Tyr143 | Helix 12 stabilization |
Molecular dynamics simulations reveal that Maxacalcitol’s side chain flexibility allows adaptive binding to VDR mutants resistant to calcitriol, explaining its efficacy in some calcitriol-refractory states [4] [7]. The 24-hydroxyl group orientation further impedes CYP24A1 access, delaying inactivation compared to native 1,25(OH)₂D₃ [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7